molecular formula C12H9FN2O3 B13985585 Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate

Cat. No.: B13985585
M. Wt: 248.21 g/mol
InChI Key: DHVPBIREJIGEJS-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is a chemical compound with the molecular formula C12H9FN2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a pyrimidinyl group, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with pyrimidin-5-ol in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include thionyl chloride, dimethylformamide (DMF), and triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, pyrimidinyl derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrimidinyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-fluorobenzoate: Similar in structure but contains an amino group instead of a pyrimidinyl group.

    Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate: Similar but with a different position of the pyrimidinyl group.

    Methyl 5-fluoro-2-(pyrimidin-4-yloxy)benzoate: Similar but with a different position of the pyrimidinyl group

Uniqueness

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is unique due to the specific positioning of the pyrimidinyl group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

methyl 5-fluoro-2-pyrimidin-5-yloxybenzoate

InChI

InChI=1S/C12H9FN2O3/c1-17-12(16)10-4-8(13)2-3-11(10)18-9-5-14-7-15-6-9/h2-7H,1H3

InChI Key

DHVPBIREJIGEJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2

Origin of Product

United States

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